KN-93 Phosphate

Overview

Description

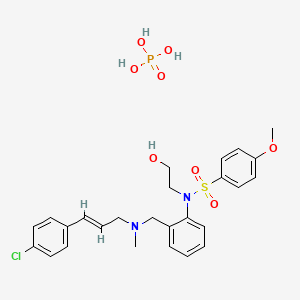

KN-93 Phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to inhibit CaMKII activity, which plays a crucial role in various cellular processes. The chemical formula of this compound is C26H29ClN2O4S·H3PO4, and its molecular weight is 599.03 g/mol .

Scientific Research Applications

KN-93 Phosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a tool to study the role of CaMKII in various chemical processes.

Biology: this compound is employed to investigate the function of CaMKII in cellular signaling pathways, gene expression, and cell cycle regulation.

Medicine: The compound is used in research related to neurological disorders, cardiovascular diseases, and cancer. .

Industry: This compound is utilized in the development of new therapeutic agents targeting CaMKII

Mechanism of Action

KN-93 Phosphate exerts its effects by inhibiting the activity of CaMKII. It binds to the catalytic domain of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by CaMKII, such as calcium signaling, gene expression, and cell cycle progression. The molecular targets of this compound include the α- and β-subunits of CaMKII .

Safety and Hazards

KN-93 Phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

Biochemical Analysis

Biochemical Properties

KN-93 Phosphate interacts with various enzymes and proteins, particularly the α- and β-subunits of CaMKII . It inhibits the autophosphorylation of these subunits . Moreover, it modulates the reaction rate of tyrosine hydroxylase (TH), reducing the Ca2±mediated phosphorylation levels of the TH molecule in PC12h cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can block cell proliferation by regulating the expression of p53 and p21 in human hepatic stellate cells . It also induces G1 cell cycle arrest and apoptosis in NIH 3T3 cells . Furthermore, it inhibits glucose-induced and forskolin-stimulated insulin release from isolated pancreatic islets of Langerhans .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of CaMKII based on ATP binding to its catalytic site . It also blocks the presentation of Ser280 for GlcNAcylation . Once activated and autophosphorylated, however, KN-93 does not inhibit the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress ventricular arrhythmia induced by LQT2 without affecting the transmural dispersion of repolarization (TDR) . This suggests that this compound can inhibit early afterdepolarizations (EADs), which are the triggers of TDP, resulting in the suppression of TDP induced by LQT2 without affecting TDR .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of Parkinson’s disease, intrastriatal injection of KN-93 relieved the levodopa-induced dyskinesia by suppressing the CaMK II activation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the regulation of smooth muscle contractility . It also modulates the TH reaction rate, thereby affecting dopamine levels .

Transport and Distribution

This compound is water-soluble , which facilitates its transport and distribution within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KN-93 Phosphate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 4-chlorocinnamaldehyde with methylamine to form N-(4-chlorocinnamyl)-N-methylamine.

Introduction of functional groups: The core structure is then reacted with 2-hydroxyethylamine and 4-methoxybenzenesulfonyl chloride to introduce the hydroxyethyl and methoxybenzenesulfonyl groups, respectively.

Phosphorylation: The final step involves the phosphorylation of the compound to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KN-93 Phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Comparison with Similar Compounds

Similar Compounds

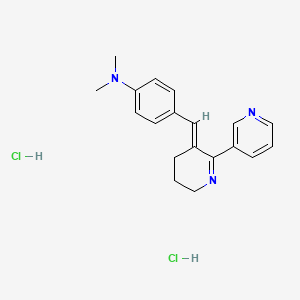

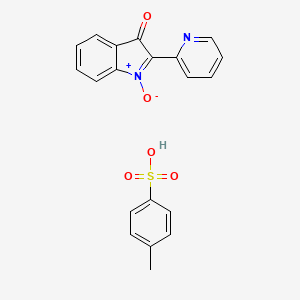

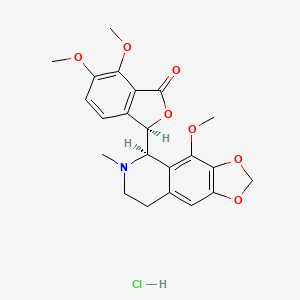

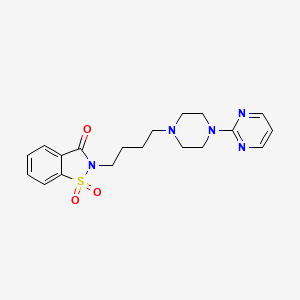

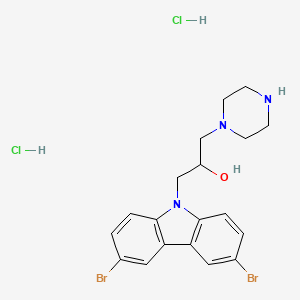

KN-92 Phosphate: An inactive derivative of KN-93 Phosphate, used as a control in experiments.

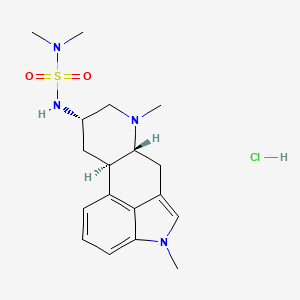

KN-62: Another CaMKII inhibitor with a different chemical structure and mechanism of action.

KN-93 Hydrochloride: A hydrochloride salt form of KN-93, used in similar research applications.

Uniqueness

This compound is unique due to its high selectivity and potency as a CaMKII inhibitor. Unlike other inhibitors, it specifically targets the catalytic domain of CaMKII, making it a valuable tool for studying the role of CaMKII in various biological processes .

properties

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJTPOXLIILMB-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188890-41-6 | |

| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)

![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)